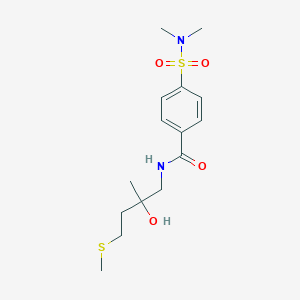

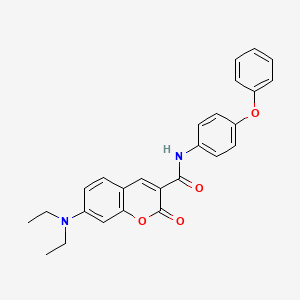

N-(5-fluoro-2-methylphenyl)-3-(4-isobutylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-2-methylphenyl)-3-(4-isobutylphenyl)acrylamide, commonly known as FIPI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a tool for studying the phosphatidylinositol 4-phosphate (PI4P) signaling pathway.

Scientific Research Applications

Protein Conformation and Binding Studies

- Protein Conformation Monitoring : Acrylamide is used in fluorescence quenching studies to determine the exposure of tryptophan residues in proteins. This method is beneficial for monitoring protein conformational changes, such as in human serum albumin and enzyme-inhibitor interactions (Eftink & Ghiron, 1976).

Drug Delivery and Pharmaceutical Applications

- Controlled Drug Release : Research on poly(acrylamide-co-methylmethacrylate) copolymeric core-shell microspheres, crosslinked with N,N'-methylene bisacrylamide, demonstrates their use in controlled drug release, particularly for 5-fluorouracil, a cancer medication (Babu et al., 2006).

- Encapsulation Efficiency : Studies on polyacrylamide particles crosslinked with N,N-methylenebis-acrylamide/ethylene glycol dimethacrylate indicate their potential in achieving high encapsulation efficiency and controlled release characteristics for drugs like 5-fluorouracil (Sairam et al., 2006).

Chemical Synthesis and Characterization

- Synthesis of Novel Compounds : Acrylamide derivatives are synthesized for various applications, such as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrate effective inhibition properties and are characterized using techniques like Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance (Abu-Rayyan et al., 2022).

Polymer Science and Applications

- Polymerization Processes : Research into the polymerization of N-isopropylacrylamide highlights its use in developing thermoresponsive polymers for drug delivery, showcasing controlled polymerization techniques (Convertine et al., 2004).

Biochemistry and Molecular Biology

- Biological Cell Detachment : Poly(N-isopropyl acrylamide) has been used extensively in bioengineering for the nondestructive release of biological cells and proteins, aiding in the study of the extracellular matrix, cell sheet engineering, and tumor spheroid formation (Cooperstein & Canavan, 2010).

properties

IUPAC Name |

(E)-N-(5-fluoro-2-methylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO/c1-14(2)12-17-7-5-16(6-8-17)9-11-20(23)22-19-13-18(21)10-4-15(19)3/h4-11,13-14H,12H2,1-3H3,(H,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHARMFYUNMSPF-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=CC2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)

![ethyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2687500.png)

![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)

![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2687516.png)

![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)